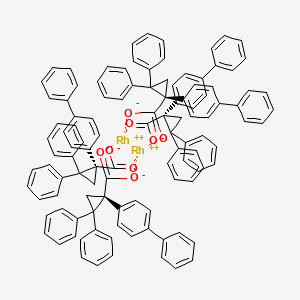

(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is an organometallic compound that features a rhodium ion coordinated to a cyclopropane carboxylate ligand

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the cyclopropane carboxylate ligand. This can be achieved through various methods, including:

Ligand Exchange Reactions: Rhodium complexes can be synthesized by exchanging ligands in a precursor rhodium complex with the desired cyclopropane carboxylate ligand.

Direct Coordination: The direct reaction of rhodium salts with the cyclopropane carboxylate ligand under controlled conditions.

Industrial Production Methods

Industrial production of such organometallic compounds often involves large-scale ligand exchange reactions or direct coordination methods, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

Reduction: Reduction reactions can convert the rhodium center to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the cyclopropane carboxylate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

Reducing Agents: Hydrogen gas, hydrazine, or other reducing agents.

Substitution Reagents: Various ligands such as phosphines, amines, or other carboxylates.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while substitution reactions may produce new rhodium-ligand complexes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is studied for its catalytic properties. Rhodium complexes are known for their ability to catalyze various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.

Biology and Medicine

In biology and medicine, rhodium complexes are explored for their potential therapeutic applications. Some rhodium compounds have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.

Industry

In industry, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers. Their unique reactivity and selectivity make them valuable catalysts in various industrial applications.

Mecanismo De Acción

The mechanism of action of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the cyclopropane carboxylate ligand. This coordination can influence the electronic properties of the rhodium center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.

Comparación Con Compuestos Similares

Similar Compounds

Rhodium Acetate: Another rhodium complex with acetate ligands.

Rhodium Chloride: A common rhodium complex with chloride ligands.

Rhodium Carbonyl Complexes: Rhodium complexes with carbonyl ligands.

Uniqueness

(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is unique due to its specific ligand structure, which can impart distinct reactivity and selectivity compared to other rhodium complexes. The presence of the cyclopropane carboxylate ligand can influence the electronic and steric properties of the rhodium center, making it suitable for specific applications.

Actividad Biológica

The compound (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate; rhodium(2+) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Formula : C23H21O2Rh

Molecular Weight : 388.3 g/mol

IUPAC Name : (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate; rhodium(2+)

Structure

The compound features a cyclopropane ring substituted with two phenyl groups and a carboxylate moiety coordinated to a rhodium ion. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that rhodium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .

- Antimicrobial Properties : Rhodium complexes have shown promise as antimicrobial agents, potentially disrupting bacterial cell membranes or interfering with metabolic processes .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Anticancer Efficacy

In a study published in 2020, researchers evaluated the anticancer properties of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate in vitro. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated that it had potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Propiedades

Fórmula molecular |

C112H84O8Rh2 |

|---|---|

Peso molecular |

1763.7 g/mol |

Nombre IUPAC |

(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) |

InChI |

InChI=1S/4C28H22O2.2Rh/c4*29-26(30)28(25-18-16-22(17-19-25)21-10-4-1-5-11-21)20-27(28,23-12-6-2-7-13-23)24-14-8-3-9-15-24;;/h4*1-19H,20H2,(H,29,30);;/q;;;;2*+2/p-4/t4*28-;;/m0000../s1 |

Clave InChI |

JTMGGQSKZDYMJC-KRWSPKMLSA-J |

SMILES isomérico |

C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].[Rh+2].[Rh+2] |

SMILES canónico |

C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Rh+2].[Rh+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.